molecular formula C12H17N B1462841 N-Allyl-2-isopropylaniline CAS No. 368891-61-6

N-Allyl-2-isopropylaniline

Cat. No.: B1462841
CAS No.: 368891-61-6
M. Wt: 175.27 g/mol
InChI Key: OOHWWTARWYIENI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Allyl-2-isopropylaniline can be achieved through the monoallylation of aniline . This process results in various kinds of valuable building block allyl compounds, which can be used in the production of pharmaceuticals and electronic materials . The use of homogeneous metal complex catalysts is a straightforward choice for the acceleration of dehydrative monoallylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of alkyl and alkenyl fragments in the main chain . The structure of this compound is crucial for its monoallylation .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its monoallylation . The dispersed WO3 with the preservation of the W(VI) oxidation state of 10 wt% WO3/ZrO2 with appropriate acidity and basicity is crucial for the monoallylation . The inhibition of the over allylation of the N-Allyl anilines is explained by the unwilling contact of the N-Allyl aniline with the active sites of WO3/ZrO2 due to the steric hindrance .

Scientific Research Applications

Ultrasonic Methodology in Synthesis

N-allylanilines are pivotal in synthesizing bioactive compounds containing indole and dihydroindole nuclei. However, their preparation through allylation can lead to unwanted byproducts. A study explored the N-allylation of 4-chloroaniline, adopting ultrasonic (US) methodology to speed up the process and optimize the product ratio. The US method significantly improved reaction rates, providing higher yields in a much shorter time without the need for heating. This approach demonstrates a promising technique for enhancing efficiency in the synthesis of N-allylanilines (Nascimento & Fernandes, 2016).

Isomerization of N-Allyl Compounds

Isomerization of N-allyl compounds, including amines, imines, and amides, to their corresponding N-(1-propenyl) compounds is another significant application. This process, catalyzed by transition metal complexes, is crucial for synthesizing enamines, enamides, and other compounds. It also plays a role in tandem reactions and reaction cascades leading to heterocyclic systems. The isomerization process is also a method for the synthesis of N-(1-propenyl) compounds and is influenced by the coordination of nitrogen atom with the metal atom (Krompiec et al., 2008).

Safety and Hazards

N-Allyl-2-isopropylaniline is considered hazardous. It may cause drowsiness or dizziness, damage to organs through prolonged or repeated exposure, and it is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of N-Allyl-2-isopropylaniline research could involve the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, the compound could be potential candidates for biomedical applications .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for N-Allyl-2-isopropylaniline.

Mode of Action

It’s known that similar compounds, such as n-aryl-2-aminopyridines, react with internal alkynes under catalysis, resulting in the formation of n-heterocycles . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that this compound might affect a wide range of biochemical pathways.

Pharmacokinetics

It is widely recognized that adme properties of chemicals should be evaluated as early as possible . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on bioavailability.

Result of Action

Similar compounds, such as allyl isothiocyanate, have been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis via interaction with multiple cell signaling pathways . This suggests that this compound might have similar effects.

Action Environment

It is known that the compound is a liquid at room temperature , suggesting that it might be stable under a wide range of environmental conditions.

Biochemical Analysis

Biochemical Properties

N-Allyl-2-isopropylaniline plays a significant role in biochemical reactions, particularly in the formation of wormlike micelles (WLMs) when used as a surfactant. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with cationic surfactants, enhancing their viscoelastic properties and salt tolerance . The nature of these interactions is primarily based on the hydrophobic and hydrophilic balance of the molecule, which allows it to stabilize micellar structures and improve their performance in various biochemical applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their conformation and activity. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can vary, with initial exposure leading to significant changes in cell signaling and metabolism, which may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in diminished or harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the synthesis and degradation of key metabolites, impacting overall cellular metabolism . For example, it has been shown to interact with enzymes involved in the synthesis of indoles, a class of compounds with significant biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes, influencing membrane dynamics and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the endoplasmic reticulum and Golgi apparatus, where it can affect protein processing and trafficking . Additionally, its presence in the cytoplasm can modulate cytoskeletal dynamics and intracellular signaling pathways.

Properties

IUPAC Name

2-propan-2-yl-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10,13H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHWWTARWYIENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667500
Record name 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368891-61-6
Record name 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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